molecular formula C21H18N4O3 B3205298 6-(4-methoxyphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040642-98-5

6-(4-methoxyphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B3205298
CAS No.: 1040642-98-5
M. Wt: 374.4 g/mol
InChI Key: IFTDRDORDXOUDW-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a 1,2,4-oxadiazol-5-ylmethyl moiety bearing a 2-methylphenyl substituent. The oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug candidates . The dihydropyridazinone scaffold is associated with diverse biological activities, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14-5-3-4-6-17(14)21-22-19(28-24-21)13-25-20(26)12-11-18(23-25)15-7-9-16(27-2)10-8-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTDRDORDXOUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight Key Features
Target Compound 2,3-Dihydropyridazin-3-one 6-(4-Methoxyphenyl); 2-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl) ~407.4 g/mol Combines pyridazinone’s rigidity with oxadiazole’s electronic effects
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 5-(3-(4-methylphenyl)-oxadiazole); 4-(3-methylphenyl) ~422.5 g/mol Thione group enhances hydrogen bonding; pyrimidine core less planar
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one 4,5-Dihydropyridazin-3(2H)-one 6-Phenyl; 2-(triazol-3-yl-thione) ~378.4 g/mol Triazole-thione moiety increases polarity and metal-binding capacity
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazin-1(2H)-one 4-(3-(4-methoxyphenyl)-oxadiazole); 2-phenyl ~396.4 g/mol Extended aromaticity (phthalazinone) may improve DNA intercalation potential

Key Observations :

  • Oxadiazole Positioning : The target compound’s oxadiazole is at position 2, whereas analogs like and place it at positions 5 or 4, altering steric and electronic interactions.
  • Bioisosteric Replacements : Replacing oxadiazole with triazole-thione (e.g., ) introduces sulfur-based reactivity but reduces metabolic stability .
  • Aromatic vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

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